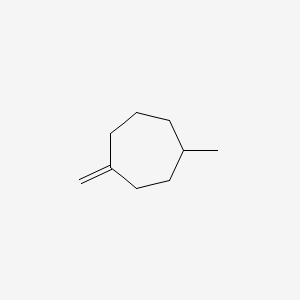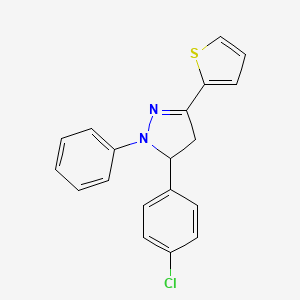
(S)-2-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxy-sarcosyl-L-valine: is a chemical compound with the molecular formula C16H22N2O5 . It is a derivative of L-valine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbobenzyloxy-sarcosyl-L-valine can be synthesized through a multi-step process involving the protection of the amino group of L-valine with a carbobenzyloxy (Cbz) group. The general steps include:
- Dissolving L-valine in a suitable solvent.
- Adding a base such as sodium hydroxide to the solution.
- Introducing benzyl chloroformate to protect the amino group.
- Purifying the product through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of carbobenzyloxy-sarcosyl-L-valine follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Using large reactors for the initial reaction.
- Employing continuous extraction and purification systems.
- Utilizing advanced analytical techniques to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: Carbobenzyloxy-sarcosyl-L-valine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the carbobenzyloxy group, yielding L-valine.
Substitution: The protected amino group can participate in substitution reactions to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbobenzyloxy group.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride.
Major Products Formed:
Hydrolysis: L-valine and benzyl alcohol.
Substitution: Various N-substituted derivatives of L-valine.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Carbobenzyloxy-sarcosyl-L-valine has several scientific research applications, including:
Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and proteins.
Biochemical Research: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of carbobenzyloxy-sarcosyl-L-valine involves its role as a protected amino acid. The carbobenzyloxy group protects the amino group of L-valine during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amino group can later be deprotected under specific conditions to yield the desired product .
Comparison with Similar Compounds
Carbobenzyloxy-L-valine: Similar in structure but lacks the sarcosyl group.
Carbobenzyloxy-L-alanine: Another protected amino acid with a different side chain.
Carbobenzyloxy-L-leucine: Similar in structure but with a different side chain.
Uniqueness: Carbobenzyloxy-sarcosyl-L-valine is unique due to the presence of both the carbobenzyloxy and sarcosyl groups. This combination provides specific properties that are useful in peptide synthesis and other biochemical applications. The sarcosyl group adds additional functionality, making it distinct from other protected amino acids .
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)17-13(19)9-18(3)16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
XCUDDGWXYCDJGM-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)

![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)





